9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of 9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminobenzamide with aldehydes under visible light irradiation, using fluorescein as a photocatalyst . This method is green, simple, and efficient, providing good to excellent yields of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinazoline ring. Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promising antitumor activity against various cancer cell lines, including PC-3 and A549.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to induce cell cycle arrest at the S-phase and promote apoptosis in cancer cells by increasing the accumulation of intracellular reactive oxygen species . These effects are mediated through its interaction with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Another EGFR inhibitor used in cancer therapy.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
9-(4-ethylphenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H25N3O/c1-3-17-12-14-19(15-13-17)24-23-20(10-7-11-21(23)29)26-25-22(16(2)27-28(24)25)18-8-5-4-6-9-18/h4-6,8-9,12-15,24,26H,3,7,10-11H2,1-2H3 |
InChI Key |
AGVGFWUCZCIWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C(C(=NN24)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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